REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[Cl:6][C:7]1[C:8]([CH2:16]O)=[N:9][C:10]([S:14][CH3:15])=[N:11][C:12]=1[CH3:13].CCN(CC)CC>C(Cl)Cl>[Cl:6][C:7]1[C:12]([CH3:13])=[N:11][C:10]([S:14][CH3:15])=[N:9][C:8]=1[CH2:16][S:2]([CH3:1])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
248 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=NC1C)SC)CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
274 mg
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with water (5 mL)
|
Type
|
WASH
|
Details
|
the mixture was washed with more water (10 mL)
|
Type
|
WASH
|
Details
|
The organic fraction were washed with brine (saturated, 10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel Biotage 40S
|
Type
|
WASH
|
Details
|
eluting with EtOAc/hexane (2/8)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=NC1CS(=O)(=O)C)SC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |